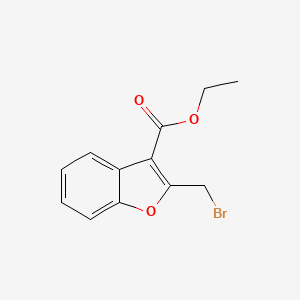

Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-2-15-12(14)11-8-5-3-4-6-9(8)16-10(11)7-13/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSDPFUKARXKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC=CC=C21)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate typically involves the bromination of a suitable benzofuran precursor. One common method is the bromination of ethyl 1-benzofuran-3-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate exhibits significant antimicrobial activity. Similar brominated compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties. Notably, brominated derivatives often demonstrate lower cytotoxicity compared to their non-brominated counterparts, indicating a favorable safety profile for therapeutic applications .

In a study evaluating the antimicrobial efficacy of benzofuran derivatives, compounds structurally related to this compound exhibited activity against Gram-positive bacteria and fungi, including Candida strains . This suggests that the compound may be effective in treating infections caused by these pathogens.

Antimicrobial Activity Evaluation

In one study, derivatives of benzofurancarboxylic acids were synthesized and tested for their antimicrobial properties against various pathogens. Compounds exhibiting strong antibacterial activity were identified, including some derivatives closely related to this compound . This highlights the compound's potential role in developing new antimicrobial agents.

Cancer Research Applications

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that certain structural modifications can enhance cytotoxicity against cancer cell lines. This compound may serve as a lead compound for further development in this area due to its unique structural features that could influence biological activity .

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate and its derivatives depends on the specific biological target and pathway involved. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

Ethyl 2-(5-Cyclohexyl-3-Methylsulfinyl-1-Benzofuran-2-yl)Acetate

- Structure : Features a methylsulfinyl group at position 3 and a cyclohexyl group at position 5, with an acetate ester at position 2.

- Key Differences: The methylsulfinyl group introduces polarity, enhancing solubility in polar solvents compared to the bromomethyl group in the target compound .

Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate

- Structure: Contains a bromo group at position 6, a methyl group at position 2, and a propenoxy substituent at position 3.

- Higher molecular weight (415.3 g/mol) and lipophilicity (XLogP3 = 5.7) compared to the target compound, suggesting differences in bioavailability .

2-(Bromomethyl)Benzo[b]Furan

- Structure : Lacks the ethyl ester at position 3, retaining only the bromomethyl group at position 2.

- Lower molecular weight and altered solubility profile compared to the target compound .

Pharmacological Potential

- Antimicrobial Activity: Benzofurans with sulfinyl or propenoxy groups show enhanced activity due to improved target interaction .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogues

Biological Activity

Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activity, particularly its antimicrobial properties. This article provides a comprehensive overview of its biological activities, including synthesis, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C₁₂H₁₁BrO₃

- Molecular Weight : 283.12 g/mol

- Structure : The compound features a benzofuran moiety and a bromomethyl group, which are crucial for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that brominated derivatives tend to have lower cytotoxicity compared to their non-brominated counterparts, suggesting a favorable safety profile for potential therapeutic applications.

Comparative Antimicrobial Efficacy

| Compound Name | Structural Features | Antimicrobial Activity |

|---|---|---|

| This compound | Bromomethyl group, benzofuran core | Potential antimicrobial activity |

| Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | Bromomethyl group at different position | Effective against Gram-positive bacteria |

| Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate | Additional methoxy and amino groups | Enhanced solubility and bioactivity |

| Ethyl benzofuran-2-carboxylate | Lacks bromine substituent | Simpler structure; less reactive |

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that it may interact with various biological targets, potentially affecting enzyme activity or cellular pathways. For example, interactions with DNA or protein targets could clarify its mechanism of action in antimicrobial activity.

Case Studies and Research Findings

- Antimicrobial Studies : In a study evaluating the antimicrobial properties of halogenated benzofurans, this compound showed promising results against several bacterial strains, indicating its potential as an effective antimicrobial agent .

- Cytotoxicity Assessments : Comparative studies with other benzofuran derivatives revealed that this compound exhibited lower cytotoxicity while maintaining effective antimicrobial activity, making it a candidate for further medicinal chemistry research .

- In Vivo Studies : Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate has been documented to inhibit tumor growth in murine models by inducing necroptosis and modulating inflammatory cytokines . Although this compound is distinct from this compound, it highlights the therapeutic potential of brominated benzofurans.

Q & A

Q. What are the most reliable synthetic routes for preparing Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate?

The compound is typically synthesized via bromination of ethyl 2-methyl-1-benzofuran-3-carboxylate using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents (e.g., CCl₄) . Alternative methods involve nucleophilic substitution reactions, such as treating benzofuran precursors with bromomethylating agents (e.g., bromomethyl ethyl carbonate) under basic conditions . Purification often employs silica gel chromatography with gradients of ethyl acetate/petroleum ether or methanol/dichloromethane .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key techniques include:

- NMR spectroscopy : and NMR to verify bromomethyl ( ppm for CH₂Br) and ester carbonyl ( ppm) groups .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths and angles, particularly the C-Br bond (~1.9–2.0 Å) and benzofuran ring planarity .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ or [M+Na]⁺, with isotopic patterns matching bromine (1:1 ratio for /) .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

The bromomethyl group is highly reactive, enabling:

- Nucleophilic substitution : Reaction with amines (e.g., morpholine derivatives) to form functionalized benzofuran intermediates .

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts .

- Ester hydrolysis : Conversion to carboxylic acids under acidic or basic conditions for further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromomethyl group introduction?

- Solvent selection : Non-polar solvents (e.g., CCl₄) reduce radical side reactions compared to polar aprotic solvents .

- Temperature control : Maintaining 60–80°C prevents over-bromination and decomposition .

- Stoichiometry : A 1.1:1 molar ratio of brominating agent to substrate minimizes di-substitution .

- Real-time monitoring : Use TLC or inline IR spectroscopy to track reaction progress .

Q. What strategies resolve crystallographic data discrepancies in this compound derivatives?

- Refinement protocols : SHELXL refinement with anisotropic displacement parameters for non-H atoms and riding models for H atoms improves accuracy .

- Handling disorder : For flexible bromomethyl groups, split-site modeling or constraints (e.g., DFIX in SHELX) may be required .

- Validation tools : CheckCIF/PLATON identifies outliers in bond lengths/angles, guiding manual corrections .

Q. How do electronic effects in the benzofuran core influence the bromomethyl group’s reactivity?

- Electron-withdrawing substituents (e.g., nitro groups at C5) increase the electrophilicity of the bromomethyl carbon, accelerating nucleophilic substitutions .

- Steric hindrance : Bulky substituents adjacent to the bromomethyl group (e.g., C2 methyl) reduce reaction rates, necessitating higher temperatures or stronger nucleophiles .

- Computational modeling : DFT studies (e.g., using Gaussian) predict charge distribution and transition states to rationalize reactivity trends .

Q. What methodologies address low yields in multi-step syntheses involving this compound?

- Stepwise purification : Intermediate isolation via column chromatography prevents cumulative impurities .

- Protecting groups : Temporarily mask reactive sites (e.g., ester hydrolysis to carboxylic acid for later re-esterification) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in complex reactions .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data vary for this compound derivatives?

- Polymorphism : Crystallization conditions (e.g., solvent polarity, evaporation rate) can produce different crystal forms with distinct melting points .

- Impurity profiles : Residual solvents or unreacted starting materials shift NMR peaks or lower melting ranges .

- Instrument calibration : Differences in NMR spectrometers (e.g., 300 vs. 500 MHz) affect resolution and reported δ values .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.